molecular formula C11H14N4O3 B2641762 1-Acetyl-4-(5-nitro-2-pyridinyl)piperazine CAS No. 941119-19-3

1-Acetyl-4-(5-nitro-2-pyridinyl)piperazine

Cat. No. B2641762
CAS RN: 941119-19-3
M. Wt: 250.258
InChI Key: BXVZVBDXFCYUKH-UHFFFAOYSA-N
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Description

“1-Acetyl-4-(5-nitro-2-pyridinyl)piperazine” is a derivative of piperazine . Piperazine is a common nitrogen heterocycle used in drug discovery and is a key component of several blockbuster drugs .


Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular formula of “1-Acetyl-4-(5-nitro-2-pyridinyl)piperazine” is C9H12N4O2 . It has an average mass of 208.217 Da and a monoisotopic mass of 208.096024 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .

Scientific Research Applications

Antimicrobial Activity

Research on compounds with similar structures to 1-Acetyl-4-(5-nitro-2-pyridinyl)piperazine shows significant antimicrobial properties. For instance, the study of new Pyridothienopyrimidines and Pyridothienotriazines revealed compounds tested in vitro for their antimicrobial activities, highlighting the relevance of nitro-substituted pyridine derivatives in developing potential antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Antitubercular and Antileishmanial Activities

Derivatives of nitro-substituted compounds, like the 6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazoles, initially investigated for tuberculosis, have shown potential as preclinical candidates for visceral leishmaniasis, a neglected tropical disease. This study indicates the broader therapeutic potential of nitro-substituted compounds in treating infectious diseases (Thompson et al., 2016).

Antitumor Activity

Compounds combining indole systems with pyridine or piperazine linkers have been synthesized and evaluated for their antitumor activity. This suggests that modifications to the pyridine and piperazine moieties can significantly impact the biological activity of these molecules, potentially leading to new therapeutic agents for cancer treatment (Andreani et al., 2008).

Antinociceptive Agents

The development of non-opiate antinociceptive agents has also been explored through the synthesis of oxazolo[5,4-b]pyridin-2(1H)-one derivatives. These compounds have demonstrated significant analgesic activity, hinting at the potential of piperazine and pyridine derivatives in creating new pain management solutions (Viaud et al., 1995).

Chemical Synthesis and Catalysis

The synthesis and catalytic properties of polymer(fiber)-supported-N-(4-pyridinyl)piperazidine showcase the utility of pyridine and piperazine derivatives in catalysis, potentially enhancing the efficiency of chemical reactions and synthesis processes (Wang-sheng, 2011).

Future Directions

Piperazine derivatives, including “1-Acetyl-4-(5-nitro-2-pyridinyl)piperazine”, continue to be a focus of research due to their wide use in medicinal chemistry . Future research may focus on expanding the structural diversity of piperazine-containing drugs and exploring their potential applications .

properties

IUPAC Name

1-[4-(5-nitropyridin-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3/c1-9(16)13-4-6-14(7-5-13)11-3-2-10(8-12-11)15(17)18/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXVZVBDXFCYUKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-4-(5-nitro-2-pyridinyl)piperazine

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